Home > Products > Screening Compounds P36170 > TBK1/IKK(epsilon)-IN-1
TBK1/IKK(epsilon)-IN-1 - 2058264-32-5

TBK1/IKK(epsilon)-IN-1

Catalog Number: EVT-255402
CAS Number: 2058264-32-5
Molecular Formula: C₂₈H₂₆N₄O₅
Molecular Weight: 498.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TBK1/IKKε-IN-1 is a dual TBK1 and IKKε inhibitor extracted from patent US20160376283 A1, Compound 274 in Example 60, has IC50s of <100 nM.
Overview

TANK-binding kinase 1 and IκB kinase epsilon are two closely related serine/threonine kinases that play critical roles in immune signaling pathways, particularly in the regulation of type I interferon responses. These kinases are essential for the activation of interferon regulatory factors, which subsequently induce the expression of type I interferons and antiviral effectors, crucial for combating viral infections. The compound TBK1/IKK epsilon inhibitor 1 is a specific inhibitor targeting these kinases, which has garnered attention for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Source and Classification

The compound TBK1/IKK epsilon inhibitor 1 is classified as a small molecule inhibitor specifically designed to inhibit the activity of TANK-binding kinase 1 and IκB kinase epsilon. These kinases belong to the non-canonical inhibitor of nuclear factor kappa B kinase family. They are involved in multiple cellular processes, including inflammation, immune response, and cell survival. The development of this inhibitor is based on extensive research into the structural and functional properties of these kinases, which have been implicated in various pathological conditions, including cancer and metabolic diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of TBK1/IKK epsilon inhibitor 1 involves several key steps typically starting from commercially available precursors. The synthetic route often includes:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions to create key intermediates that possess the necessary functional groups for further modification.
  2. Final Cyclization or Modification: Employing cyclization reactions or modifications to achieve the desired molecular structure. This may involve the use of protecting groups to ensure selectivity during synthesis.

Technical details such as reaction conditions (temperature, solvent choice, reaction time) and purification methods (chromatography techniques) are critical for achieving high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of TBK1/IKK epsilon inhibitor 1 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. Key features include:

  • Kinase Domain: The structure typically contains a conserved kinase domain that is crucial for its interaction with ATP and substrate phosphorylation.
  • Binding Affinity: The inhibitor's design often focuses on maximizing binding affinity to the active site of TBK1 and IKK epsilon, which can be quantified through biochemical assays.

Data regarding molecular weight, solubility, and stability under physiological conditions are also important for understanding its potential therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving TBK1/IKK epsilon inhibitor 1 primarily focus on its interaction with target kinases. Upon binding to TANK-binding kinase 1 or IκB kinase epsilon:

  • Inhibition Mechanism: The compound competes with ATP for binding at the active site, effectively blocking phosphorylation activity.
  • Substrate Interaction: The inhibition alters downstream signaling pathways related to immune responses and cell proliferation.

Technical details regarding kinetic parameters (e.g., IC50 values) are essential for characterizing its potency as an inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for TBK1/IKK epsilon inhibitor 1 involves:

  1. Competitive Inhibition: The compound binds to the ATP-binding site of TANK-binding kinase 1 and IκB kinase epsilon, preventing their activation.
  2. Downstream Effects: Inhibition leads to decreased phosphorylation of interferon regulatory factors (IRF3 and IRF7), resulting in reduced expression of type I interferons and other pro-inflammatory cytokines.

Data supporting this mechanism include biochemical assays demonstrating decreased phosphorylation levels in response to viral stimuli when treated with the inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of TBK1/IKK epsilon inhibitor 1 include:

  • Molecular Weight: Specific values depending on the exact structure but generally within a range suitable for small molecule drugs.
  • Solubility: Typically assessed in various solvents; solubility data is crucial for formulation development.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and application.

Chemical properties include:

  • pKa Values: Important for understanding ionization at physiological pH.
  • LogP: Indicates lipophilicity, influencing absorption and distribution within biological systems.
Applications

Scientific Uses

TBK1/IKK epsilon inhibitor 1 has several notable applications in scientific research:

  • Cancer Research: Its ability to inhibit TANK-binding kinase 1 has implications in cancer therapy by suppressing tumor growth signals.
  • Autoimmune Diseases: By modulating inflammatory responses, it may serve as a therapeutic agent in diseases characterized by excessive inflammation.
  • Metabolic Disorders: Research indicates potential benefits in enhancing pancreatic beta-cell regeneration, suggesting applications in diabetes treatment.
Molecular Mechanisms of TBK1/IKKε Signaling Pathways

Structural and Functional Characterization of TBK1/IKKε Kinase Domains

TBK1 and IKKε are serine/threonine kinases within the IKK kinase family, sharing 64% amino acid sequence homology. Both kinases contain four conserved structural domains critical for their function: an N-terminal kinase domain (KD; residues 1–307), a ubiquitin-like domain (ULD; residues 308–384), and two coiled-coil domains (CCD1: residues 407–657; CCD2: residues 659–713) [2].

Ubiquitin-Like Domain (ULD) and Coiled-Coil Domain (CCD) Architecture

The ULD regulates kinase activity by binding to the KD via hydrophobic interactions at Leu352/Ile353. Mutations (e.g., L352A/I353A) or ULD deletion abolish TBK1’s ability to phosphorylate substrates like IRF3/7 and IκBα, disrupting downstream IFN-β and chemokine production [2] [4]. The CCD1 (scaffold dimerization domain) includes a leucine zipper (LZ; residues 499–527) and a helix-loop-helix (HLH; residues 591–632) motif, facilitating dimerization. The CCD2 contains an adaptor-binding motif that recruits regulatory proteins (e.g., TANK, NAP1) in a mutually exclusive manner, directing subcellular localization and signaling specificity [2] [5].

Dimerization Dynamics and Activation Loop Phosphorylation (Ser172)

TBK1 activation requires trans-autophosphorylation at Ser172 within the KD activation loop. Structural studies confirm that dimerization via CCD1 enables trans-phosphorylation, though upstream kinases may also contribute [1] [6]. Phosphorylated Ser172 induces conformational changes, enhancing kinase activity toward substrates. Both TBK1 and IKKε undergo K63-linked polyubiquitination (mediated by TRAF2/cIAP1/2), which stabilizes their active dimers and is essential for oncogenic functions [1] [6].

Table 1: Structural Domains of TBK1/IKKε and Functional Implications

DomainResiduesKey Structural FeaturesFunctional RoleConsequence of Disruption
Kinase Domain (KD)1–307ATP-binding pocket (Lys38, Asp135)Catalytic activity; Substrate phosphorylation (IRF3, STATs)Loss of kinase activity; Abolished IFN production
Ubiquitin-Like Domain (ULD)308–384Hydrophobic patch (Leu352/Ile353)Binds KD to regulate activity; Interacts with substrates (IRF3/7)Impaired substrate recognition; Reduced IFN signaling
Coiled-Coil Domain 1 (CCD1)407–657Leucine zipper; Helix-loop-helixMediates dimerization; Scaffold for upstream signalsDisrupted dimerization; Inactive kinase conformation
Coiled-Coil Domain 2 (CCD2)659–713Adaptor-binding motifRecruits scaffold proteins (TANK, NAP1); Determines subcellular localizationAltered signaling complex assembly; Pathway-specific defects

Canonical and Non-Canonical NF-κB Activation Mechanisms

TBK1/IKKε drive inflammation and immunity through canonical NF-κB activation (via IκBα phosphorylation) and non-canonical pathways (e.g., IRF3/7 phosphorylation). Unlike canonical IKKα/β, they phosphorylate distinct substrates to fine-tune immune responses [1] [4].

Role in IRF3/IRF7 Phosphorylation and Type I Interferon Production

In the STING-dependent pathway, cytosolic DNA sensors (e.g., cGAS) generate cGAMP, which binds STING to recruit TBK1/IKKε. These kinases phosphorylate IRF3/7 at C-terminal serine clusters, prompting dimerization, nuclear translocation, and transcription of type I interferons (IFN-α/β) and antiviral genes [1] [6]. In STING-independent pathways (e.g., TLR3/4 via TRIF, RIG-I via MAVS), TBK1/IKKε similarly phosphorylate IRF3/7 to amplify IFN responses [5] [6].

Cross-Talk Between TBK1/IKKε and STAT3/STAT6 Signaling

TBK1/IKKε directly phosphorylate STAT3 (Ser754) and STAT6 (Ser407) to modulate immune and oncogenic signaling:

  • STAT3 phosphorylation sustains survival in HTLV-1-transformed T-cells and promotes estrogen receptor activity in breast cancer [1].
  • STAT6 phosphorylation by TBK1 enhances Th2 immune responses [2].These kinases also regulate NF-κB-dependent inflammation by phosphorylating IKKβ and RelA/p65, amplifying cytokine production (e.g., IL-6, TNF-α) [3] [6]. In TBK1/IKKε-deficient cells, IFNγ hyperactivates NF-κB, leading to inflammatory apoptosis [3].

Scaffold Protein Interactions and Subcellular Localization

Scaffold proteins determine substrate specificity and compartmentalization of TBK1/IKKε complexes.

TANK, NAP1, SINTBAD, and Optineurin Adaptor Complexes

Adaptors bind TBK1/IKKε at CCD2 in a mutually exclusive manner:

  • TANK: Recruits TBK1 to perinuclear regions, favoring IRF3 activation and IFN production [5].
  • NAP1 and SINTBAD: Direct TBK1 to endosomal or mitochondrial compartments, enhancing RIG-I or MAVS signaling [2] [5].
  • Optineurin: Bridges TBK1 to autophagy receptors (e.g., p62/SQSTM1), facilitating phosphorylation of autophagy components (e.g., Ser403 on p62) [2] [4].

Table 2: TBK1/IKKε Scaffold Proteins and Functional Consequences

Adaptor ProteinBinding SiteSubcellular LocalizationDownstream PathwayBiological Outcome
TANKCCD2PerinuclearIRF3/7 activationType I IFN production; Antiviral defense
NAP1CCD2Endosomal/MitochondrialMAVS/TRIF signalingIFN amplification; Inflammatory cytokine release
SINTBADCCD2Cytosolic vesiclesRIG-I signalingViral RNA sensing; IRF3 activation
OptineurinCCD2AutophagosomesAutophagy (p62 phosphorylation)Pathogen clearance; Mitophagy regulation

STING-Dependent vs. STING-Independent Signaling Modules

  • STING-Dependent: TBK1/IKKε bind STING via their ULD and CCD1 domains. This recruits IRF3, forming a STING-TBK1-IRF3 ternary complex essential for IFN responses to cytosolic DNA [6]. Small molecules (e.g., idronoxil) disrupt this complex by blocking TBK1 dimerization, suppressing IFN and NF-κB outputs [6].
  • STING-Independent: In TLR pathways, TRIF recruits TBK1/IKKε via TRAF3, activating IRF3 without STING. Similarly, MAVS aggregates assemble TBK1-NAP1 complexes for antiviral signaling [2] [5]. These modules enable context-specific immune responses against diverse pathogens.
  • TBK1/IKKε-IN-1
  • Idronoxil
  • MRT67307
  • Amlexanox
  • BX795
  • WEHI-122

Properties

CAS Number

2058264-32-5

Product Name

TBK1/IKK(epsilon)-IN-1

IUPAC Name

6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide

Molecular Formula

C₂₈H₂₆N₄O₅

Molecular Weight

498.53

InChI

InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3

InChI Key

QHZNENVHULXUOO-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.